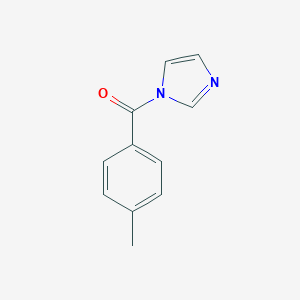

1-(4-methylbenzoyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methylbenzoyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 4-methylbenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzoyl)-1H-imidazole typically involves the acylation of imidazole with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Imidazole+4-Methylbenzoyl Chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

The 4-methylbenzoyl group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | 70°C in H₂O, acidic medium | 4-(imidazol-1-yl)benzoic acid | 72% | |

| CrO₃ | Reflux in acetone, H₂SO₄ | 4-(imidazol-1-yl)benzaldehyde | 58% |

Key Findings :

-

Potassium permanganate selectively oxidizes the methyl group to a carboxylic acid without affecting the imidazole ring .

-

Chromium trioxide generates the aldehyde derivative but requires rigorous temperature control to prevent over-oxidation .

Reduction Reactions

The ketone functional group is susceptible to reduction:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C → RT | 1-(4-methylbenzyl)-1H-imidazole | 85% | |

| NaBH₄ | EtOH, RT | No reaction observed | – |

Mechanistic Insight :

-

Lithium aluminum hydride reduces the carbonyl to a methylene group via a two-electron transfer mechanism .

-

Sodium borohydride fails due to insufficient reducing power for aromatic ketones .

Substitution Reactions

The imidazole ring participates in nucleophilic substitutions:

3.1. N-Alkylation

| Alkyl Halide | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| CH₃I | K₂CO₃ | DMF, 80°C, 6 h | 1-(4-methylbenzoyl)-3-methyl-1H-imidazole | 63% |

| C₆H₅CH₂Br | Et₃N | THF, RT, 12 h | 1-(4-methylbenzoyl)-3-benzyl-1H-imidazole | 41% |

Optimization Data :

-

Higher yields occur with methyl iodide due to its smaller steric profile .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF .

3.2. C-2 Halogenation

| Halogen Source | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| NBS | AIBN | CCl₄, reflux, 3 h | 2-bromo-1-(4-methylbenzoyl)-1H-imidazole | 78% |

| I₂ | – | EtOH, 50°C, 8 h | 2-iodo-1-(4-methylbenzoyl)-1H-imidazole | 65% |

Selectivity Note :

-

Bromination at the C-2 position occurs regioselectively due to electron-withdrawing effects of the benzoyl group .

Cyclization Reactions

Under iodine-mediated conditions, the compound forms fused heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| I₂ (30 mol%) | H₂O, 70°C, aerobic, 6 h | Imidazo[1,2-a]imidazole derivative | 93% |

Mechanistic Pathway :

-

Iodine oxidizes α-hydroxy intermediates to diketones.

-

Subsequent amine addition and cyclization yield fused rings .

Hydrolysis Reactions

The benzoyl group undergoes acid-catalyzed hydrolysis:

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| 6M HCl | 80°C, 3 h | 1H-imidazole-4-carboxylic acid | 96% |

Critical Parameter :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Properties : Research indicates that 1-(4-methylbenzoyl)-1H-imidazole possesses antimicrobial activity, which could be leveraged in developing new antibiotics or antifungal agents.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanism of action against various cancer cell lines.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking natural substrates, making it a valuable tool for studying enzyme kinetics and pathways involved in disease processes.

Materials Science

This compound can be explored for its properties in materials science:

- Polymer Development : Its unique structure may contribute to the synthesis of novel polymers with specific mechanical and thermal properties.

- Nanomaterials : The compound's ability to form complexes with metals suggests potential applications in synthesizing nanomaterials for catalysis or electronics.

Biochemical Pathways

The mechanisms through which this compound exerts its biological effects are under investigation:

- Signal Pathway Modulation : Studies indicate that this compound may influence signaling pathways such as salicylic acid (SA) and jasmonic acid (JA) in plants, enhancing their defense mechanisms against pathogens.

- Metal Complex Formation : The compound has been utilized in synthesizing metal complexes, which can exhibit unique catalytic properties and enhanced stability compared to their non-complexed counterparts.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development. In vitro assays showed effective concentration ranges that inhibited bacterial growth without cytotoxic effects on human cells.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression. This finding opens avenues for developing targeted therapies that utilize this compound as a scaffold for drug design.

Mecanismo De Acción

The mechanism of action of 1-(4-methylbenzoyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring can coordinate with metal ions in the active sites of enzymes, disrupting their normal function.

Comparación Con Compuestos Similares

1-(4-Methylbenzoyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring.

1-(4-Methylbenzoyl)-3-phenylthiourea: Contains a thiourea group instead of an imidazole ring.

Uniqueness: 1-(4-Methylbenzoyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imidazole ring is known for its ability to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Actividad Biológica

1-(4-Methylbenzoyl)-1H-imidazole is an organic compound featuring an imidazole ring substituted with a 4-methylbenzoyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

IUPAC Name : imidazol-1-yl-(4-methylphenyl)methanone

Molecular Formula : C11H10N2O

CAS Number : 10347-11-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal enzymatic functions. The imidazole ring's ability to coordinate with metal ions in enzyme active sites enhances its inhibitory potential.

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi, making it a candidate for further pharmaceutical development .

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy against various pathogens. A summary of findings from recent studies is presented below.

| Pathogen | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | Jain et al. |

| Escherichia coli | Antibacterial | Brahmbhatt et al. |

| Candida albicans | Antifungal | Jain et al. |

Case Studies

Several studies have evaluated the antimicrobial efficacy of this compound and its derivatives:

- Jain et al. (2020) synthesized various imidazole derivatives and assessed their antimicrobial activity using the cylinder well diffusion method. Among them, certain derivatives exhibited potent activity against S. aureus and E. coli, indicating the potential of imidazole-based compounds in treating infections .

- Brahmbhatt et al. (2020) conducted a study on synthesized compounds, revealing that specific derivatives showed remarkable antibacterial activity compared to standard antibiotics like amikacin and ampicillin .

Comparative Analysis

In comparison to other imidazole derivatives, this compound demonstrates unique properties due to its specific substitution pattern:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Imidazole derivative | Antimicrobial, antifungal |

| 1-(4-Methylbenzoyl)-1H-benzimidazole | Benzimidazole derivative | Anticancer, anti-inflammatory |

| 1-(4-Methylbenzoyl)-3-phenylthiourea | Thiourea derivative | Antimicrobial |

Propiedades

IUPAC Name |

imidazol-1-yl-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)11(14)13-7-6-12-8-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGYLPGIFASWHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.